Predicted Lipophilicity (XLogP3): Distinct CNS-Penetration Window Relative to Mephenytoin and Phenytoin
The target compound exhibits an XLogP3 of 1.6, intermediate between mephenytoin (XLogP3 1.5) and phenytoin (XLogP3 2.5–2.65) [1][2][3]. This 0.1 log unit difference vs. mephenytoin and 0.9–1.05 log unit difference vs. phenytoin places the compound in the optimal CNS drug-like lipophilicity window (cLogP 1–3), whereas phenytoin's higher lipophilicity is associated with increased plasma protein binding and potential off-target accumulation [3]. The computed values were obtained using the XLogP3 algorithm (PubChem/CACTVS).
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Mephenytoin XLogP3 = 1.5; Phenytoin XLogP3 = 2.5–2.65 |
| Quantified Difference | Δ 0.1 vs. mephenytoin; Δ 0.9–1.05 vs. phenytoin |
| Conditions | In silico XLogP3 prediction (PubChem/CACTVS algorithm) |
Why This Matters
For CNS-targeted programs, a cLogP of 1.6 avoids the excessive lipophilicity of phenytoin while maintaining sufficient membrane permeability, potentially reducing non-specific binding and improving the developability profile.
- [1] Kuujia Chemical Database. 5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione (CAS 1008672-28-3). XLogP3 = 1.6. Accessed 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Mephenytoin ligand page. XLogP = 1.5–1.85. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Phenytoin ligand page. XLogP = 2.65. View Source
